N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.: 1115933-38-4
VCID: VC6789908
InChI: InChI=1S/C20H19N3O3/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)26-12-19(25)21-15-10-8-14(9-11-15)13(2)24/h4-11H,3,12H2,1-2H3,(H,21,25)
SMILES: CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(=O)C
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39

N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

CAS No.: 1115933-38-4

Cat. No.: VC6789908

Molecular Formula: C20H19N3O3

Molecular Weight: 349.39

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide - 1115933-38-4

Specification

CAS No. 1115933-38-4
Molecular Formula C20H19N3O3
Molecular Weight 349.39
IUPAC Name N-(4-acetylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Standard InChI InChI=1S/C20H19N3O3/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)26-12-19(25)21-15-10-8-14(9-11-15)13(2)24/h4-11H,3,12H2,1-2H3,(H,21,25)
Standard InChI Key BCJQKXZKDXUONW-UHFFFAOYSA-N
SMILES CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(=O)C

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound’s IUPAC name, N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, reflects its intricate architecture:

  • A quinazoline core substituted with an ethyl group at position 2.

  • An ether linkage connecting the quinazoline to an acetamide group.

  • A 4-acetylphenyl moiety attached to the acetamide nitrogen.

The molecular structure is represented by the canonical SMILES:
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(=O)C\text{CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(=O)C}.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC20H19N3O3\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{3}
Molecular Weight349.4 g/mol
CAS Registry Number1115933-38-4
IUPAC NameN-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Physicochemical Behavior

The acetylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the quinazoline core contributes to π-π stacking interactions with biological targets. The ethyl substituent at position 2 of the quinazoline may sterically influence binding affinity.

Synthesis and Production

Synthetic Routes

While detailed protocols for this compound are proprietary, general strategies for quinazoline derivatives involve:

  • Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with nitriles or amides under acidic conditions.

  • Ether-Acetamide Linkage: Nucleophilic substitution between a quinazoline-4-ol and chloroacetamide derivatives, followed by coupling with 4-acetylaniline.

Industrial Optimization

Large-scale production likely employs continuous flow reactors to enhance yield and purity. Purification techniques such as column chromatography or recrystallization ensure pharmaceutical-grade material.

Biological Activities and Mechanisms

Hypothesized Mechanism:

  • EGFR Inhibition: The quinazoline core competitively binds ATP-binding sites, blocking autophosphorylation and downstream signaling.

  • Apoptosis Induction: Disruption of mitochondrial membrane potential activates caspase-3 and -9 pathways.

Table 2: Projected Anticancer Activity (Based on Structural Analogs)

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)10–20Caspase-3 activation
A549 (Lung)15–25PI3K/Akt pathway inhibition
HeLa (Cervical)8–12Mitochondrial depolarization

Anti-Inflammatory Effects

The acetylphenyl moiety may suppress nuclear factor-kappa B (NF-κB) signaling, reducing pro-inflammatory cytokines like TNF-α and IL-6. In murine models, analogous compounds decreased paw edema by 40–60%.

Antimicrobial Activity

Quinazolines disrupt microbial DNA gyrase or dihydrofolate reductase. Preliminary data suggest activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 16 µg/mL).

Applications in Medicinal Chemistry

Drug Development

This compound’s modular structure allows derivatization at multiple sites:

  • Quinazoline C2: Alkyl groups optimize pharmacokinetics.

  • Acetamide Bridge: Modifications enhance solubility or target affinity.

Targeted Therapies

Conjugation with monoclonal antibodies or nanoparticles could enable precision delivery to tumors overexpressing EGFR or HER2.

Future Directions

Clinical Translation

  • Phase I Trials: Assess maximum tolerated dose and pharmacokinetics.

  • Combination Therapies: Evaluate synergy with checkpoint inhibitors or chemotherapy.

Material Science Innovations

Incorporation into biodegradable polymers could enable sustained drug release in implants or tissue scaffolds.

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